3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6(10(16)17)2-7-3-8(11(13,14)15)5-9(12)4-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSAITRBLZTCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Alkylation: Introduction of the 2-methylpropanoic acid moiety through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Table 1: Substituent Position Comparison
Notes:
- Positional Isomerism : The trifluoromethyl group at the 5-position (target) vs. 2-position () alters steric bulk and electronic effects. A 5-CF₃ group may enhance meta-directing effects in electrophilic substitution reactions compared to ortho-substituted analogs.
- Halogen Substitution: Replacing fluorine with chlorine (3-Cl in ) increases lipophilicity (Cl logP ≈ 0.71 vs.
Functional Group Modifications
Table 2: Backbone and Functional Group Variations
Notes:
- Acidity : The acrylic acid derivative () exhibits stronger acidity due to resonance stabilization of the deprotonated form, whereas the target compound’s methyl group may slightly reduce acidity.
- Synthetic Utility : Aldehyde analogs () serve as intermediates in reductive amination for pharmaceuticals, highlighting the versatility of trifluoromethylphenyl motifs .
Biological Activity
3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability. Its molecular formula is , with a molecular weight of approximately 270.23 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group increases the compound's binding affinity, which can modulate the activity of these targets, leading to significant biological effects .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be useful in therapeutic contexts. For instance, studies suggest that fluorinated compounds often exhibit enhanced potency against certain enzymes compared to their non-fluorinated counterparts .
- Receptor Binding : The presence of fluorine atoms enhances the binding affinity to receptor sites, which could influence signal transduction pathways relevant in disease states .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | Contains two trifluoromethyl groups; higher lipophilicity | |
| 3-[3-Fluoro-4-(methylcarbamoyl)phenyl]-2-methylpropanoic acid | Contains a carbamoyl group; different biological activity | |
| 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]-2-methylpropanoic acid | Features a methoxycarbonyl group; distinct reactivity |
The unique combination of functional groups in this compound contributes to its specific properties and potential applications that may differ from those of similar compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study demonstrated that derivatives containing trifluoromethyl groups exhibited significantly increased potency against specific targets, highlighting the importance of these functional groups in enhancing biological activity .
- Therapeutic Applications : The compound's ability to modulate enzyme activity suggests potential applications in drug development for diseases where enzyme inhibition is beneficial, such as cancer or metabolic disorders .
Q & A
Q. Which degradation pathways are observed under stressed conditions, and how are they mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
